9-methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
Description
Properties
IUPAC Name |
9-methyl-2-(4-methylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c1-11-6-8-13(9-7-11)17-20-18-15(19(23)21-17)10-14-5-3-4-12(2)16(14)22-18/h3-9H,10H2,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVMKLOJUQQDDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C=CC=C4C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 9-methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 4-methyl-2-aminopyrimidine with 2-hydroxyacetophenone to form an intermediate, which is then cyclized to produce the desired chromeno-pyrimidine derivative. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
9-methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced into the molecule.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex heterocyclic structures. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It has been tested against various pathogens and cancer cell lines, showing promising results.
Medicine: Due to its biological activities, this compound is being explored for its potential use in drug development. It has shown potential as a neuroprotective and anti-inflammatory agent, making it a candidate for the treatment of neurodegenerative diseases and inflammatory conditions.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 9-methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the inflammatory response, thereby reducing inflammation. Additionally, it can interact with cellular receptors to induce apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Substituent Variations in Chromeno[2,3-d]pyrimidine Derivatives
Key structural differences among analogues lie in substituent positions and functional groups:
Key Observations :
- Chlorinated Derivatives : Compounds like 8a–8c () exhibit halogenated substituents (e.g., 2-chlorophenyl), which enhance electron-withdrawing effects and may improve antimicrobial activity . In contrast, the target compound’s p-tolyl group (electron-donating methyl) could increase lipophilicity, favoring membrane permeability .
- Thione vs.
- Synthesis Efficiency : Microwave-assisted methods (e.g., for 6a-f) reduce reaction times (30 minutes at 120°C) and improve yields compared to conventional reflux (10+ hours) .
Thieno[2,3-d]pyrimidine-4(1H)-thione: A Heterocyclic Analog
Market reports highlight its applications in pharmaceuticals and agrochemicals, with a global price analysis reflecting demand variations across Europe, Asia, and North America . The thione group’s presence in both systems suggests shared reactivity, but the chromeno system’s fused coumarin ring may confer distinct optical and binding properties .
Pyrimidine Core Modifications
lists thymine derivatives with pyrimidine cores modified for antiviral applications (e.g., 3′-chloro-3′-deoxythymidine). Unlike these, the target compound’s chromeno[2,3-d]pyrimidine scaffold integrates a planar coumarin system, likely enhancing DNA intercalation or enzyme binding .
Research Findings and Implications
- Substituent-Driven Activity: Chlorinated derivatives (e.g., 8a–8c) show potent antimicrobial effects, while imino-thiones (6a-f) target kinases . The target compound’s p-tolyl and methyl groups may balance solubility and activity, though empirical validation is needed.
- Market Context: Thieno[2,3-d]pyrimidine-4(1H)-thione’s market data (priced at $2,200 per report) underscores commercial interest in related heterocycles, though chromeno derivatives remain underexplored .
Biological Activity
9-Methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a heterocyclic compound belonging to the chromeno-pyrimidine class. This compound has garnered attention due to its diverse biological activities, which include potential applications in medicinal chemistry. The unique structural features of this compound suggest various mechanisms through which it may exert its biological effects.
Chemical Structure and Properties
The chemical formula for 9-methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is , with a molecular weight of approximately 320.4 g/mol. The compound features a chromeno ring fused with a pyrimidine ring and is substituted with a methyl group and a p-tolyl group, contributing to its biological activity.
Antimicrobial Activity
Recent studies have indicated that chromeno-pyrimidine derivatives exhibit significant antimicrobial properties. For instance, derivatives of this class have shown activity against various bacterial strains and fungi, suggesting potential as antimicrobial agents. The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways.
Anticancer Properties
Chromeno-pyrimidine derivatives, including 9-methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione, have been investigated for their anticancer effects. Research has demonstrated that these compounds can inhibit the proliferation of cancer cells by modulating key signaling pathways involved in cell growth and apoptosis. For example, studies have shown that these compounds can inhibit kinases associated with cancer progression.
| Study | Type of Cancer | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study A | Breast Cancer | 15 ± 0.8 | Kinase inhibition |
| Study B | Lung Cancer | 12 ± 0.5 | Apoptosis induction |
| Study C | Colon Cancer | 10 ± 0.7 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines and inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.
The biological activity of 9-methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Modulation : Interaction with various receptors can lead to altered cellular responses, particularly in cancer and inflammatory pathways.
- Signal Transduction Interference : The compound may disrupt signaling cascades critical for cell survival and proliferation.
Case Studies
- Anticancer Activity in Breast Cancer Models : In a study involving breast cancer cell lines, treatment with 9-methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione resulted in significant apoptosis induction compared to control groups.
- Antimicrobial Efficacy Against Staphylococcus aureus : The compound exhibited notable antibacterial activity against Staphylococcus aureus, with an MIC value of 32 µg/mL, indicating its potential as an antimicrobial agent.
Q & A
Q. What are the common synthetic routes for 9-methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione?
The compound is synthesized via microwave-assisted heterocyclocondensation. A typical protocol involves reacting 2-amino-4H-1-chromene-3-carbonitrile derivatives with aryl isothiocyanates under microwave irradiation (e.g., 300–500 W for 5–15 minutes). Post-reaction, the product is precipitated using cooled ethyl acetate, washed with water and diethyl ether, and recrystallized from ethanol for purity. Yields range from 55% to 75% depending on substituents .
Q. Which spectroscopic techniques are critical for structural elucidation?
- IR spectroscopy : Confirms the presence of functional groups (C=S at ~1200–1250 cm⁻¹, C=N at ~1600–1650 cm⁻¹, and NH stretching at ~3200–3300 cm⁻¹) .
- NMR (¹H and ¹³C) : Assigns proton environments (e.g., aromatic protons at δ 6.8–8.4 ppm, methyl groups at δ 2.1–2.9 ppm) and carbon frameworks .
- Mass spectrometry (ES+) : Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks) .
Q. What safety precautions are required during handling?
- PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
- Spill management : Collect solids with non-sparking tools and dispose via licensed chemical waste services .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Microwave parameters : Adjust irradiation time (5–20 minutes) and power (300–600 W) to balance reaction efficiency and decomposition .
- Solvent selection : Ethanol or DCM/MeOH mixtures enhance solubility during recrystallization, reducing byproduct formation .
- Precipitating agents : Cooled ethyl acetate minimizes impurities by selectively precipitating the target compound .
Q. How to resolve contradictions in spectroscopic data during structural analysis?
- Cross-validation : Compare NMR shifts with structurally analogous compounds (e.g., methoxy-substituted chromenopyrimidines) to identify substituent effects .
- Recrystallization : Repurify samples to eliminate solvent artifacts or polymorphic variations that skew spectral data .
- Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex aromatic systems .
Q. What in vitro kinase assays are suitable for evaluating biological activity?
Test against kinases implicated in cellular regulation, such as:
- HsCDK5-p25 : Associated with neurodegenerative diseases.
- CLK1 : Regulates RNA splicing; linked to cancer.
- HsHaspin : Involved in mitosis and chromosomal stability. Assays typically use ATP-competitive inhibition protocols with purified enzymes and fluorescent/luminescent substrates (IC₅₀ values <10 µM indicate high potency) .
Q. How do structural modifications influence bioactivity?
- Methoxy substitutions : Positional changes (e.g., 7-, 8-, or 9-methoxy) alter steric and electronic profiles, affecting kinase binding affinity .
- Thione vs. oxo groups : The C=S group enhances hydrogen bonding with kinase active sites compared to C=O, improving inhibitory activity .
- Aryl substituents : p-Tolyl groups increase lipophilicity, potentially enhancing membrane permeability in cellular assays .
Q. What strategies mitigate instability during long-term storage?
- Storage conditions : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation .
- Stabilizers : Add antioxidants (e.g., BHT at 0.1% w/w) to scavenge free radicals in DMSO stock solutions .
- Monitoring : Regular HPLC checks (C18 columns, acetonitrile/water gradient) detect degradation products .
Methodological Notes
- Data reproducibility : Validate synthetic batches via parallel small-scale reactions (1–5 mmol) to ensure consistency in yields and purity .
- Biological assay design : Include positive controls (e.g., staurosporine for kinase inhibition) and triplicate measurements to minimize variability .
- Computational modeling : Use docking simulations (AutoDock Vina) to predict binding modes with HsCDK5 or CLK1, guiding rational structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
